2-(4-Methyl-1-piperazinyl)aniline
Overview
Description
2-(4-methyl-1-piperazinyl)aniline is a member of piperazines.
Scientific Research Applications
Hypoxic-cytotoxic Agents : In a study exploring new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives as hypoxic-cytotoxic agents, compounds with piperazines and anilines, including 2-(4-Methyl-1-piperazinyl)aniline, were synthesized and evaluated for their biological activities. Some derivatives, notably those with aniline, showed potent and selective activity (Ortega et al., 2000).
Antibacterial Agents : Research on pyrido(2,3-d)pyrimidine antibacterial agents included the synthesis of various derivatives from 2-(4-substituted or unsubstituted 1-piperazinyl) compounds, demonstrating notable in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Antipsychotic Agents : A study on 1-phenyl-3-(aminomethyl)pyrroles as potential antipsychotic agents found that compounds like 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine, which are structurally related to this compound, showed significant selectivity for dopamine receptors, which is relevant for antipsychotic drug development (Thurkauf et al., 1996).
Anti-tussis Medicine Synthesis : The synthesis of S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol (Levodropopizine), a cough suppressant, was reported, starting from the reaction of aniline with other compounds. This research highlights the use of similar piperazine compounds in medicinal chemistry (Xiong Jun, 2001).
Antibacterial and Antioxidant Activities : A study synthesized novel methyl piperazinyl-quinolinyl α-aminophosphonates and evaluated their antibacterial and antioxidant activities. These compounds were synthesized using a one-pot reaction under microwave conditions, demonstrating the versatility of piperazinyl compounds in creating bioactive agents (Rajkoomar et al., 2020).
Antihypertensive Activity : A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for antihypertensive activity. The basic ring system was prepared from compounds structurally related to this compound (Clark et al., 1983).
Antimicrobial Assessment : The antimicrobial properties of 1,3,5-triazine derivatives containing aniline, coumarins, and different piperazine moieties were studied. This research demonstrates the potential antimicrobial applications of compounds related to this compound (Patel et al., 2011).
Tyrosinase and Melanin Inhibitors : Synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors were reported. This study highlights the potential cosmetic and therapeutic applications of piperazine derivatives in skin depigmentation treatments (Raza et al., 2019).
Quinolone Antimicrobials : A study focused on the aqueous solubilities of variously substituted quinolone antimicrobials, exploring the effects of pH, temperature, and salt concentration. This research contributes to the understanding of the physical properties and behavior of quinolone compounds, which are structurally related to this compound (Ross & Riley, 1990).
Safety and Hazards
“2-(4-Methyl-1-piperazinyl)aniline” is associated with some safety hazards. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H319 , which indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
A related compound has been noted to target the protein s100b .
Mode of Action
It’s known that this compound can be used as an intermediate in the synthesis of various drugs and biochemicals .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of dyes, pigments, and certain drugs, such as the antihypertensive drug captopril .
Pharmacokinetics
It’s known that this compound is a solid at room temperature and has a predicted melting point of 101 °c . It’s soluble in ethanol, chloroform, and ether, but only slightly soluble in water . These properties could influence its bioavailability.
Action Environment
The action of 2-(4-methylpiperazin-1-yl)aniline can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat . Additionally, its solubility characteristics indicate that it may behave differently in different solvents .
Biochemical Analysis
Biochemical Properties
The compound is known to be used in the synthesis of some drugs, such as the antihypertensive drug captopril , and in the synthesis of dyes and pigments
Molecular Mechanism
It is known that the compound can interact with certain biomolecules during the synthesis of drugs and dyes
Temporal Effects in Laboratory Settings
The compound is relatively stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWHDRNGZMHXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301626 | |
Record name | 2-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180605-36-1 | |
Record name | 2-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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